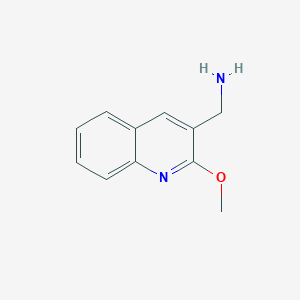![molecular formula C11H17ClO3S B13635218 1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride](/img/structure/B13635218.png)
1-(5-Oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride is a chemical compound with the molecular formula C11H17ClO3S. It is a member of the sulfonyl chloride family, which are known for their reactivity and utility in organic synthesis. This compound is characterized by a spirocyclic structure, which includes a cyclopropane ring fused to a sulfonyl chloride group, making it a versatile intermediate in various chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride typically involves the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate, 5-oxaspiro[3.4]octane, through a cyclization reaction. This can be achieved by reacting a suitable diol with a dehydrating agent under acidic conditions.
Introduction of the Cyclopropane Ring: The spirocyclic intermediate is then subjected to a cyclopropanation reaction using a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper.
Sulfonylation: The final step involves the introduction of the sulfonyl chloride group. This is typically achieved by reacting the cyclopropane-containing intermediate with chlorosulfonic acid or thionyl chloride under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product. Additionally, advanced purification techniques, such as distillation and crystallization, are employed to isolate the compound in its pure form.
化学反应分析
Types of Reactions
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols, to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of the compound can lead to the formation of sulfonic acid derivatives using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) under mild conditions.
Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous solvents such as ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like H2O2 or KMnO4 in aqueous or organic solvents.
Major Products
Sulfonamide Derivatives: Formed by reaction with amines.
Sulfonate Ester Derivatives: Formed by reaction with alcohols.
Sulfonothioate Derivatives: Formed by reaction with thiols.
Sulfonic Acid Derivatives: Formed by oxidation reactions.
科学研究应用
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Employed in the development of novel drug candidates, particularly those targeting enzymes and receptors involved in various diseases.
Material Science: Utilized in the preparation of functional materials, such as polymers and surfactants, due to its reactive sulfonyl chloride group.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify biological molecules, such as proteins and nucleic acids, by forming covalent bonds with nucleophilic functional groups (e.g., amines, thiols). The resulting modifications can alter the function and activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
{5-oxaspiro[2.5]octan-6-yl}methanamine hydrochloride: A structurally related compound with a different functional group (amine instead of sulfonyl chloride).
1-Oxaspiro[2.5]octan-4-one, 2,2,6-trimethyl-, trans-: Another spirocyclic compound with a different functional group (ketone instead of sulfonyl chloride).
Uniqueness
1-({5-oxaspiro[3.4]octan-6-yl}methyl)cyclopropane-1-sulfonyl chloride is unique due to its combination of a spirocyclic structure and a highly reactive sulfonyl chloride group. This combination imparts distinct reactivity and versatility, making it a valuable intermediate in organic synthesis and various scientific research applications.
属性
分子式 |
C11H17ClO3S |
|---|---|
分子量 |
264.77 g/mol |
IUPAC 名称 |
1-(5-oxaspiro[3.4]octan-6-ylmethyl)cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C11H17ClO3S/c12-16(13,14)11(6-7-11)8-9-2-5-10(15-9)3-1-4-10/h9H,1-8H2 |
InChI 键 |
RBZZRNXBVQWKQF-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(C1)CCC(O2)CC3(CC3)S(=O)(=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Isopropyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13635141.png)
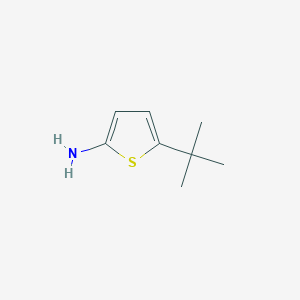
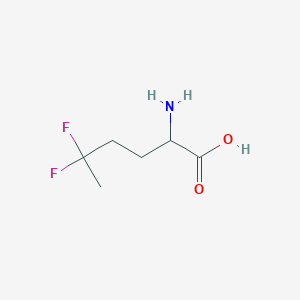
![5-Oxaspiro[3.4]octane-8-carboxylic acid](/img/structure/B13635165.png)
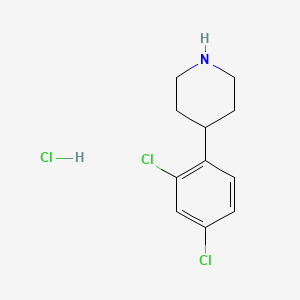
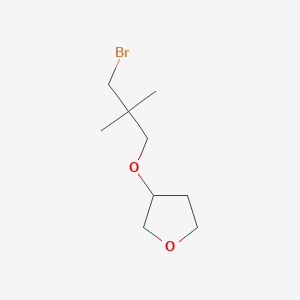


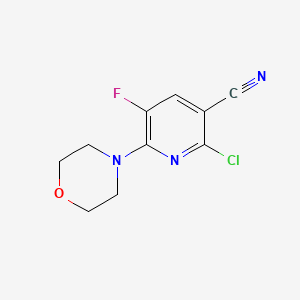

![N-{6'-butyl-4',8'-dihydro-3'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-ylidene}hydroxylamine](/img/structure/B13635206.png)

